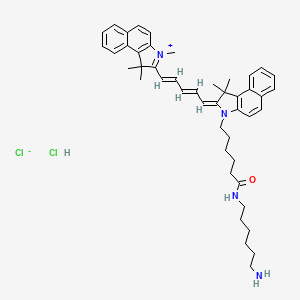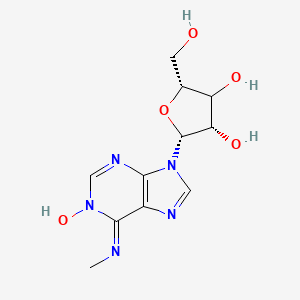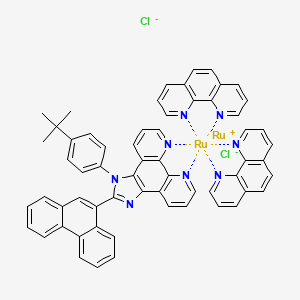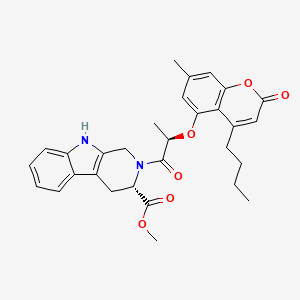
Cyanine5.5 amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine5.5 amine is a functionalized cyanine dye containing a free amine group. This compound is part of the cyanine dye family, which is known for its applications in fluorescence imaging and other fluorescence-based biochemical analyses. This compound is a near-infrared (NIR) fluorescent dye with an excitation peak at 648 nm and an emission peak at 710 nm . It is particularly useful for live organism imaging and applications requiring low fluorescence background .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyanine5.5 amine can be synthesized through various synthetic routes. One common method involves the reaction of a cyanine dye precursor with an amine-containing reagent. The reaction typically requires the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction . The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanine5.5 amine undergoes various chemical reactions, including:
Substitution Reactions: The free amine group can react with electrophiles such as NHS esters and epoxides to form stable conjugates.
Oxidation and Reduction: Cyanine dyes can undergo oxidation and reduction reactions, although these are less common for this compound due to its stable structure.
Common Reagents and Conditions
NHS Esters: Used for conjugation with the amine group.
Epoxides: React with the amine group to form stable products.
Organic Solvents: DMF and DMSO are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions are typically conjugates of this compound with various biomolecules, such as proteins and nucleic acids. These conjugates are used in fluorescence imaging and other biochemical applications .
Wissenschaftliche Forschungsanwendungen
Cyanine5.5 amine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in live cell imaging and tracking of biological processes.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent dyes for imaging and labeling purposes
Wirkmechanismus
The mechanism of action of Cyanine5.5 amine involves its ability to fluoresce when excited by light at a specific wavelength. The free amine group allows it to be conjugated with various biomolecules, enabling targeted imaging and tracking. The fluorescence properties of this compound are influenced by its electronic environment, making it a versatile tool for various applications .
Vergleich Mit ähnlichen Verbindungen
Cyanine5.5 amine is unique among cyanine dyes due to its near-infrared fluorescence properties and low fluorescence background. Similar compounds include:
Cyanine5 amine: Another cyanine dye with similar properties but different excitation and emission peaks.
Cyanine7 amine: A cyanine dye with longer wavelength fluorescence properties.
Sulfo-Cyanine5.5 amine: A water-soluble variant of this compound with enhanced hydrophilicity.
These compounds share similar applications but differ in their specific fluorescence properties and solubility characteristics.
Eigenschaften
Molekularformel |
C46H58Cl2N4O |
|---|---|
Molekulargewicht |
753.9 g/mol |
IUPAC-Name |
N-(6-aminohexyl)-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride;hydrochloride |
InChI |
InChI=1S/C46H56N4O.2ClH/c1-45(2)40(49(5)38-29-27-34-20-13-15-22-36(34)43(38)45)24-10-8-11-25-41-46(3,4)44-37-23-16-14-21-35(37)28-30-39(44)50(41)33-19-9-12-26-42(51)48-32-18-7-6-17-31-47;;/h8,10-11,13-16,20-25,27-30H,6-7,9,12,17-19,26,31-33,47H2,1-5H3;2*1H |
InChI-Schlüssel |
KVJPEAWDFIBHDL-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=CC=CC=C65)(C)C)C.Cl.[Cl-] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=CC=CC=C65)(C)C)C.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)



![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)






![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)

